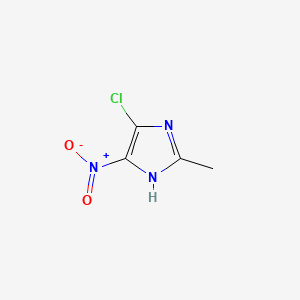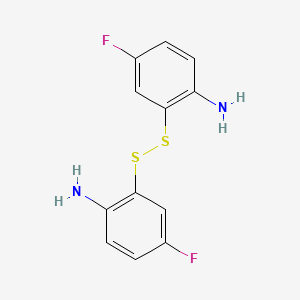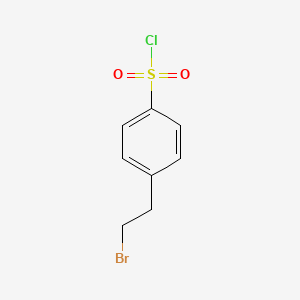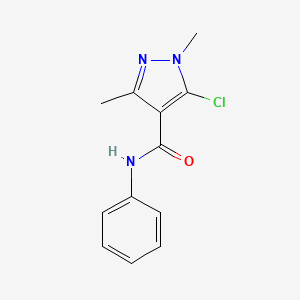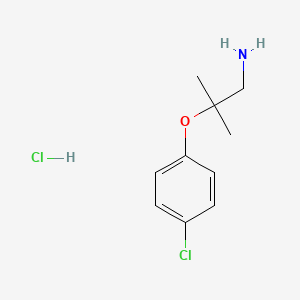
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Übersicht
Beschreibung
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride (PCPMH) is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. It is a type of amine hydrochloride that is known for its ability to form stable complexes with organic and inorganic molecules. PCPMH has been found to be useful in a variety of laboratory experiments and research applications, including drug delivery, enzyme inhibition, and protein-ligand interactions.
Wissenschaftliche Forschungsanwendungen
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride has been used in various scientific research applications due to its unique properties, such as its ability to form stable complexes with organic and inorganic molecules. It has been used in drug delivery, enzyme inhibition, and protein-ligand interactions. 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride has also been used in the synthesis of various compounds, such as biocides, herbicides, and insecticides. Additionally, it has been used in the synthesis of polymers and other materials, such as polyurethanes, polystyrenes, and polyesters.
Wirkmechanismus
The mechanism of action of 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride is not completely understood, but it is believed to involve the formation of stable complexes with organic and inorganic molecules. 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride is able to form complexes with various molecules due to its ability to interact with the electronegative atoms of the molecule, such as oxygen and nitrogen, and form a hydrogen bond. This interaction helps to stabilize the complex and is believed to be the basis of its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride are not well understood, but it is believed that it may have some effects on the body due to its ability to form stable complexes with organic and inorganic molecules. It is believed that 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride may interact with enzymes and proteins, which could lead to changes in biochemical and physiological processes. Additionally, 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride has been found to be toxic to some organisms, such as fish, and may have an effect on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride in laboratory experiments has several advantages and limitations. One of the main advantages of using 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. However, 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride is toxic and should be handled with care. Additionally, it is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug delivery, enzyme inhibition, and protein-ligand interactions. Additionally, further research could be done to explore its potential use in the synthesis of various compounds, such as biocides, herbicides, and insecticides. Finally, further research could be done to explore its potential use in the synthesis of polymers and other materials, such as polyurethanes, polystyrenes, and polyesters.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-10(2,7-12)13-9-5-3-8(11)4-6-9;/h3-6H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTOHMBPIOYKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220141 | |
| Record name | 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |
CAS RN |
69846-01-1 | |
| Record name | 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069846011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



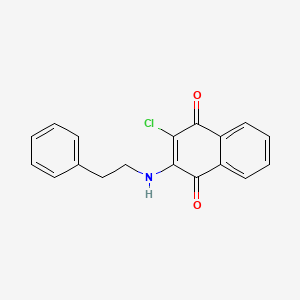
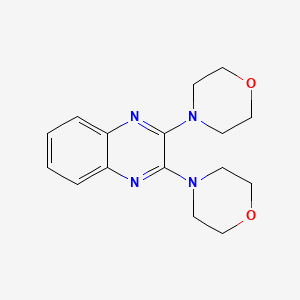
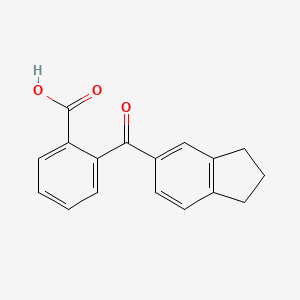
![[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B3032933.png)

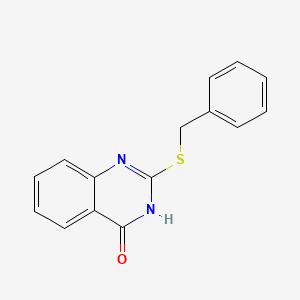

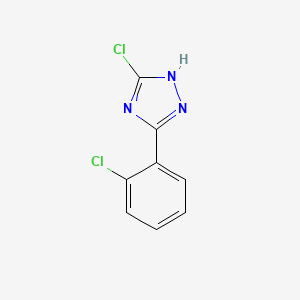
![4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B3032943.png)
